2-(2-Fluoro-5-methyl-phenoxy)-propylamine
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Overview
Description
2-(2-Fluoro-5-methyl-phenoxy)-propylamine is an organic compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of a fluorine atom and a methyl group attached to a phenoxy ring, which is further connected to a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methyl-phenoxy)-propylamine typically involves the reaction of 2-Fluoro-5-methylphenol with propylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with propylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methyl-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Fluoro-5-methyl-phenoxy)-propylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methyl-phenoxy)-propylamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The propylamine chain can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylphenol
- 2-(2-Fluoro-5-methylphenoxy)acetic acid
- 2-(2-Fluoro-5-methylphenoxy)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness
2-(2-Fluoro-5-methyl-phenoxy)-propylamine is unique due to its specific structural features, such as the combination of a fluorine atom and a propylamine chain. This combination imparts distinct physicochemical properties, including enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-(2-fluoro-5-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-7-3-4-9(11)10(5-7)13-8(2)6-12/h3-5,8H,6,12H2,1-2H3 |
InChI Key |
UDDRXPWPBSLCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(C)CN |
Origin of Product |
United States |
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